4-Bromo-2-(cyclobutylmethyl)isoindoline
Description
4-Bromo-2-(cyclobutylmethyl)isoindoline is a brominated isoindoline derivative featuring a cyclobutylmethyl substituent at the 2-position. The isoindoline scaffold is a bicyclic aromatic system with applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
4-bromo-2-(cyclobutylmethyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-6-2-5-11-8-15(9-12(11)13)7-10-3-1-4-10/h2,5-6,10H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDHBBPZIOACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC3=C(C2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The Diels-Alder reaction between a diene (e.g., 1,3-butadiene derivative) and a dienophile (e.g., maleimide) forms the bicyclic framework. Subsequent reduction of the imide to amine yields isoindoline.
Example Protocol :
Reductive Amination of Phthalaldehyde
Phthalaldehyde reacts with primary amines under reductive conditions (NaBH₃CN, AcOH) to form isoindoline derivatives.
Example Protocol :
-
Condense phthalaldehyde with ammonium acetate in methanol.
Introducing the Cyclobutylmethyl Group
Alkylation of Isoindoline
The cyclobutylmethyl group is introduced via SN2 alkylation using cyclobutylmethyl bromide.
Example Protocol :
-
Dissolve isoindoline (1.0 equiv) in DMF.
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Add cyclobutylmethyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
Challenges :
-
Competing over-alkylation at nitrogen.
-
Steric hindrance reduces reaction efficiency.
Regioselective Bromination at Position 4
Electrophilic Aromatic Bromination
N-Bromosuccinimide (NBS) in the presence of Lewis acids (FeBr₃) directs bromination to the para position relative to the cyclobutylmethyl group.
Example Protocol :
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Dissolve 2-(cyclobutylmethyl)isoindoline (1.0 equiv) in CCl₄.
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Add NBS (1.1 equiv) and FeBr₃ (0.1 equiv).
Regioselectivity :
The cyclobutylmethyl group acts as an ortho/para-directing substituent, favoring bromination at position 4.
Directed Ortho-Metalation (DoM)
A lithiation-bromination sequence ensures precise positioning.
Example Protocol :
Integrated Synthetic Routes
Sequential Alkylation-Bromination
Steps :
-
Synthesize isoindoline via reductive amination (Section 2.2).
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Alkylate with cyclobutylmethyl bromide (Section 3.1).
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Brominate using NBS/FeBr₃ (Section 4.1).
Overall Yield : ~35–45% (three steps).
Bromination-Alkylation
Steps :
-
Brominate phthalaldehyde derivative via EAS.
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Perform reductive amination.
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Alkylate with cyclobutylmethyl bromide.
Overall Yield : ~30–40% (three steps).
Analytical Data and Characterization
Spectral Data (Representative Example)
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, H-5), 7.32 (s, 1H, H-7), 7.22 (d, J = 8.0 Hz, 1H, H-6), 3.82 (s, 2H, N–CH₂–cyclobutyl), 2.75–2.65 (m, 1H, cyclobutyl), 2.10–1.90 (m, 4H, cyclobutyl).
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¹³C NMR (100 MHz, CDCl₃) : δ 148.1 (C-4), 134.2 (C-7a), 128.5 (C-5), 124.3 (C-6), 122.9 (C-3a), 55.6 (N–CH₂), 38.2 (cyclobutyl), 25.4 (cyclobutyl CH₂).
Mass Spectrometry
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclobutylmethyl)isoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-2-(cyclobutylmethyl)isoindoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclobutylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. For example, isoindoline derivatives have been shown to interact with dopamine receptors, influencing neurotransmission .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related isoindoline derivatives, highlighting substituent variations and their implications:
Challenges and Opportunities
- Synthetic Challenges : Steric hindrance from the cyclobutylmethyl group may complicate coupling reactions or crystallization.
- Applications : Brominated isoindolines are versatile intermediates in drug discovery (e.g., apremilast analogs, per ) and agrochemicals. The cyclobutylmethyl variant’s unique steric profile could optimize selectivity in kinase inhibitors or GPCR modulators.
Biological Activity
4-Bromo-2-(cyclobutylmethyl)isoindoline is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on available research findings.
Overview of the Compound
This compound features a bromine atom and a cyclobutylmethyl group attached to an isoindoline core. Isoindolines are known for their presence in various natural products and synthetic compounds, which exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viral strains. The compound's mechanism involves inhibiting viral replication by interfering with viral proteins essential for the life cycle of the virus. For instance, studies have shown significant reductions in viral load in cell cultures treated with this compound.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has demonstrated efficacy in inducing apoptosis in cancer cells by activating specific signaling pathways. Notably, it has been effective against several cancer types, including breast and prostate cancers. The following table summarizes key findings from recent studies:
| Study | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 15 | Induction of apoptosis via caspase activation | |
| Prostate | 20 | Inhibition of cell proliferation through cell cycle arrest |
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, including dopamine receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Modulation : It can modulate the activity of enzymes involved in critical biological processes, leading to altered metabolic functions.
- Cell Cycle Regulation : In cancer cells, it can induce cell cycle arrest, thereby preventing tumor growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.
- Viral Infection Model : In an animal model infected with influenza virus, administration of this compound resulted in lower mortality rates and reduced viral titers compared to untreated controls.
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-(cyclobutylmethyl)isoindoline, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclobutylmethyl groups can be introduced via Buchwald-Hartwig amination or SN2 reactions under anhydrous conditions. Reaction temperature (e.g., 0–60°C) and choice of base (e.g., K₂CO₃ vs. NaH) significantly affect yields due to steric hindrance from the cyclobutyl group. Purification often requires column chromatography with gradients of ethyl acetate/heptane .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
- ¹H/¹³C NMR : The cyclobutylmethyl moiety shows characteristic upfield shifts (δ 1.5–2.5 ppm for CH₂ and δ 25–35 ppm for quaternary carbons). The bromine atom deshields adjacent protons (e.g., isoindoline C-H near δ 7.0–7.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are critical when handling brominated isoindolines?
Follow institutional Chemical Hygiene Plans (e.g., fume hood use, nitrile gloves). Brominated compounds may release toxic HBr vapors during hydrolysis; neutralization with aqueous NaHCO₃ is recommended. Emergency procedures for skin contact include immediate washing with 10% ethanol/water .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the bromine substituent?
Key parameters:
- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base : Cs₂CO₃ enhances transmetallation efficiency.
- Solvent : DMF or THF at 80–100°C improves solubility of aryl boronic acids.
Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 3:7 EtOAc/heptane). Contradictory yields may arise from residual moisture; use molecular sieves for moisture-sensitive steps .
Q. How do steric effects from the cyclobutylmethyl group influence regioselectivity in electrophilic substitutions?
The cyclobutylmethyl group creates a steric "umbrella," directing electrophiles (e.g., NO₂⁺, Cl⁺) to the para position of the bromine atom. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15–20% energy barrier increase for meta substitution. Validate with X-ray crystallography (ORTEP-3 software for structural refinement) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1 may show varying IC₅₀ due to membrane permeability differences).
- Solvent Controls : DMSO concentrations >0.1% can artifactually inhibit enzyme activity.
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation (e.g., debromination under light exposure) .
Q. How can structure-activity relationships (SAR) guide the design of isoindoline derivatives with enhanced pharmacokinetics?
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOCH₃) to reduce LogP from ~3.5 (parent compound) to <2.5 for improved aqueous solubility.
- Metabolic Stability : Replace cyclobutyl with sp³-hybridized bicyclic groups (e.g., tetrahydrofuran) to block CYP3A4-mediated oxidation. Validate with microsomal assays .
Methodological Challenges and Solutions
Q. How to address low reproducibility in crystallization attempts?
Q. What advanced techniques validate electronic effects of the bromine atom?
- XPS (X-ray Photoelectron Spectroscopy) : Bromine 3d₅/₂ binding energy (~70 eV) confirms electronic environment.
- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
